molecular formula C20H28O B129608 17-Methylene-4-androsten-3-one CAS No. 846-45-7

17-Methylene-4-androsten-3-one

Cat. No.: B129608
CAS No.: 846-45-7
M. Wt: 284.4 g/mol
InChI Key: QXEURENTQIAFIS-FSGKZVOOSA-N
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Description

17-Methylene-4-androsten-3-one is a synthetic steroidal compound with the molecular formula C20H28O. It is characterized by the presence of a methylidene group at the 17th position and a double bond between the 4th and 5th carbon atoms in the androstane skeleton. This compound is known for its significant biological activity and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Methylene-4-androsten-3-one typically involves the modification of androstenedione or other related steroidal precursors. One common method includes the use of microbial biotransformation, where specific microorganisms such as fungi or bacteria are employed to introduce the desired functional groups. For example, the biotransformation of androstenedione by certain fungal species can yield this compound .

Industrial Production Methods: Industrial production of this compound often relies on large-scale microbial fermentation processes. These processes are optimized to ensure high yield and purity of the final product. The use of genetically engineered microorganisms has also been explored to enhance the efficiency of the biotransformation process .

Chemical Reactions Analysis

Types of Reactions: 17-Methylene-4-androsten-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the double bonds into single bonds, altering the compound’s structure and activity.

    Substitution: Substitution reactions can introduce new substituents at specific positions on the steroidal skeleton.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce saturated steroids .

Scientific Research Applications

17-Methylene-4-androsten-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various steroidal compounds.

    Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.

    Medicine: Research explores its potential therapeutic applications, including its role in hormone replacement therapy and as an anti-inflammatory agent.

    Industry: It is used in the production of steroidal drugs and other pharmaceutical products

Mechanism of Action

The mechanism of action of 17-Methylene-4-androsten-3-one involves its interaction with specific molecular targets, such as steroid receptors. The compound can bind to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism .

Comparison with Similar Compounds

    Androstenedione: A precursor in the biosynthesis of testosterone and estrogen.

    Androstadienedione: A key intermediate in the synthesis of various steroidal hormones.

    Dehydroepiandrosterone (DHEA): A steroid hormone involved in the production of androgens and estrogens.

Uniqueness: 17-Methylene-4-androsten-3-one is unique due to its specific structural modifications, which confer distinct biological activities. Its methylidene group at the 17th position and the double bond between the 4th and 5th carbon atoms differentiate it from other similar compounds, making it valuable for specific research applications .

Properties

IUPAC Name

(8S,9S,10R,13S,14S)-10,13-dimethyl-17-methylidene-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O/c1-13-4-7-17-16-6-5-14-12-15(21)8-10-20(14,3)18(16)9-11-19(13,17)2/h12,16-18H,1,4-11H2,2-3H3/t16-,17-,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEURENTQIAFIS-FSGKZVOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=C)CCC4=CC(=O)CCC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=C)CCC4=CC(=O)CC[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556359
Record name 17-Methylideneandrost-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846-45-7
Record name 17-Methylideneandrost-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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